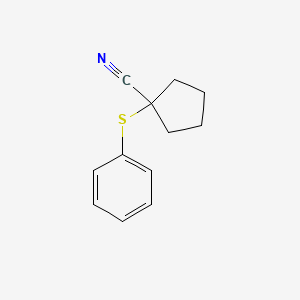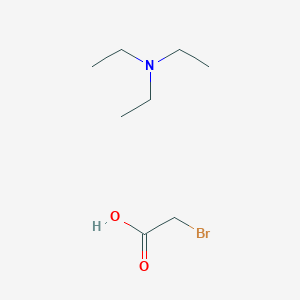
2-bromoacetic acid;N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoacetic acid;N,N-diethylethanamine is a compound that combines the properties of both bromoacetic acid and N,N-diethylethanamine. Bromoacetic acid is a colorless solid known for its strong alkylating properties, while N,N-diethylethanamine is a tertiary amine with a fishy odor commonly used in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromoacetic acid is typically prepared by the bromination of acetic acid using bromine in the presence of a catalyst, such as phosphorus tribromide. The reaction proceeds via the Hell–Volhard–Zelinsky reaction, which involves the substitution of a hydrogen atom in acetic acid with a bromine atom .
N,N-Diethylethanamine can be synthesized by the alkylation of diethylamine with ethyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of 2-bromoacetic acid involves large-scale bromination of acetic acid using bromine and a suitable catalyst. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as ethanol or acetone.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution: Formation of amides, esters, and thioethers.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromoacetic acid;N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 2-bromoacetic acid;N,N-diethylethanamine involves the alkylation of nucleophilic sites in target molecules. The bromine atom in 2-bromoacetic acid acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines, thiols, and alcohols. This alkylation process can modify the structure and function of biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetic Acid: Similar to bromoacetic acid but with a chlorine atom instead of bromine.
Iodoacetic Acid: Similar to bromoacetic acid but with an iodine atom instead of bromine.
Triethylamine: Similar to N,N-diethylethanamine but with three ethyl groups attached to the nitrogen atom
Uniqueness
2-Bromoacetic acid;N,N-diethylethanamine is unique due to the combination of the strong alkylating properties of bromoacetic acid and the tertiary amine structure of N,N-diethylethanamine. This combination allows for versatile reactivity and a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
39107-97-6 |
|---|---|
Molekularformel |
C8H18BrNO2 |
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
2-bromoacetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C2H3BrO2/c1-4-7(5-2)6-3;3-1-2(4)5/h4-6H2,1-3H3;1H2,(H,4,5) |
InChI-Schlüssel |
ULPQEHLOQQDONP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



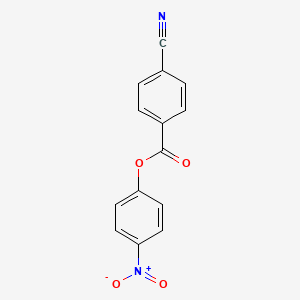
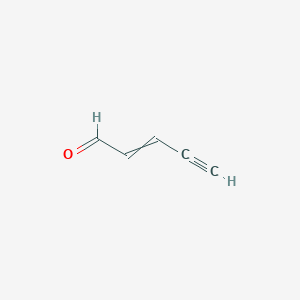
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
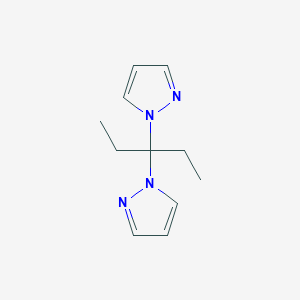
![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
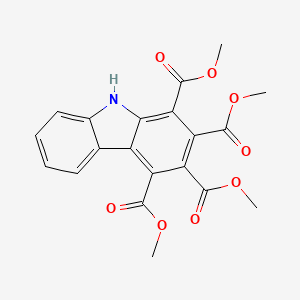
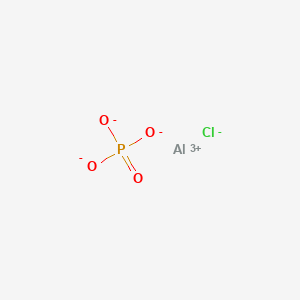
![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)
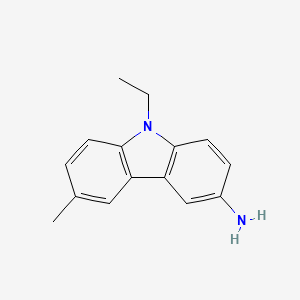
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)

